molecular formula C23H17BrCl2N2O2 B11975079 5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303059-63-4

5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11975079
CAS No.: 303059-63-4
M. Wt: 504.2 g/mol
InChI Key: ORYLKFCQTDVWFW-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the class of heterocyclic compounds It features a unique structure that includes bromine, chlorine, and methoxy functional groups attached to a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-Dihydro-1,3-Benzoxazine: Similar structure but different substituents.

    3,4-Dihydro-2H-1,3-Benzoxazines: Differ in the nature and position of substituents.

Uniqueness

5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential pharmacological applications. Its unique structural characteristics suggest significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound’s synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H17BrCl2N2O2C_{23}H_{17}BrCl_2N_2O_2, indicating a complex arrangement of halogens and aromatic systems that may influence its biological interactions. The presence of bromine and chlorine atoms is significant for its reactivity and potential binding to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo Framework : This involves the reaction of appropriate phenolic and amine precursors under controlled conditions.
  • Halogenation : Subsequent introduction of bromine and chlorine atoms to enhance biological activity.
  • Purification : The final product is purified using chromatographic techniques to achieve high purity necessary for biological assays.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary studies suggest that this compound has significant activity against various bacterial strains. Its mechanism may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Anticancer Activity

The compound has shown cytotoxic effects on several cancer cell lines. Studies indicate that it may induce apoptosis through pathways involving pro-inflammatory cytokines such as IL-6 and TNF-α. The varying effects on different cancer cell types suggest a selective mechanism of action.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the benzoxazine class:

StudyFindings
Khadra et al. (2024)Investigated benzoxazepine derivatives showing anti-cancer and anti-inflammatory activities; highlighted cytotoxicity against solid tumor cell lines with variable effects based on cancer type .
PubMed Central (2024)Assessed synthesized compounds for antioxidant and antiproliferative properties; identified significant inhibitory action against pro-inflammatory enzymes .
ResearchGate (2023)Reported on derivatives with anticancer potential; demonstrated effectiveness in inhibiting cancer cell proliferation .

These studies underline the therapeutic potential of benzoxazine derivatives in treating various diseases.

Properties

CAS No.

303059-63-4

Molecular Formula

C23H17BrCl2N2O2

Molecular Weight

504.2 g/mol

IUPAC Name

5-(2-bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H17BrCl2N2O2/c1-29-15-8-6-13(7-9-15)20-12-21-17-10-14(25)11-19(26)22(17)30-23(28(21)27-20)16-4-2-3-5-18(16)24/h2-11,21,23H,12H2,1H3

InChI Key

ORYLKFCQTDVWFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=CC=C5Br

Origin of Product

United States

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